Cas no 1806069-10-2 (Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate)

Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate
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- Inchi: 1S/C10H10BrF2NO3/c1-2-17-8(15)4-7-5(9(12)13)3-6(11)10(16)14-7/h3,9H,2,4H2,1H3,(H,14,16)
- InChI Key: NLNKXPUVPWMJOZ-UHFFFAOYSA-N
- SMILES: BrC1C(NC(CC(=O)OCC)=C(C(F)F)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 404
- Topological Polar Surface Area: 55.4
- XLogP3: 1.4
Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060400-1g |
Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate |
1806069-10-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate Related Literature
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate
Recent Advances in the Study of Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate (CAS: 1806069-10-2)
Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate (CAS: 1806069-10-2) is a pyridine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique bromo and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
One of the key areas of research involving Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate is its use as a building block for the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the introduction of difluoromethyl groups has been shown to enhance the binding affinity and metabolic stability of these inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a range of tyrosine kinases, with promising results in preclinical models of breast cancer.
In addition to its applications in oncology, this compound has also been investigated for its potential in antimicrobial drug development. The presence of the difluoromethyl group is particularly noteworthy, as it can improve the pharmacokinetic properties of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of novel antibacterial compounds using Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate as a key intermediate. These compounds showed significant activity against drug-resistant bacterial strains, suggesting their potential as next-generation antibiotics.
The synthetic pathways for Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate have also been a focus of recent research. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable production of this compound. A 2022 paper in Organic Process Research & Development detailed an optimized synthetic route that improved yield and reduced environmental impact, making it more suitable for industrial-scale production.
Despite these promising developments, challenges remain in the application of Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate. Issues such as solubility and bioavailability need to be addressed to fully realize its therapeutic potential. Future research directions may include the development of prodrug strategies or formulation technologies to overcome these limitations. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance this compound from the bench to the clinic.
In conclusion, Ethyl 3-bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetate (CAS: 1806069-10-2) represents a promising scaffold in medicinal chemistry, with diverse applications in drug discovery. Recent studies have underscored its potential in kinase inhibition and antimicrobial therapy, while advances in synthetic methodologies have improved its accessibility. Continued research and development efforts will be crucial to unlocking its full potential and translating these findings into clinically viable therapies.
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